7-Fluoroquinolin-2(1H)-one

Overview

Description

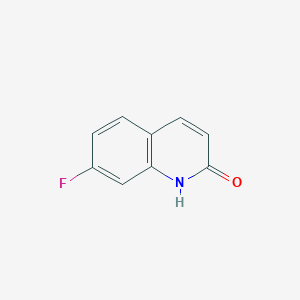

7-Fluoroquinolin-2(1H)-one (CAS RN: 148136-14-5) is a fluorinated quinoline derivative with the molecular formula C₉H₆FNO. Its structure features a fluorine atom at position 7 of the quinoline core, a ketone group at position 2, and a partially unsaturated ring system (1H indicates one hydrogen at the nitrogen in the lactam form) . This compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in drug discovery and development .

Preparation Methods

Halogenation of Quinoline Derivatives

Electrophilic Fluorination

Electrophilic fluorination employs reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine directly into the quinoline ring. For 7-fluoroquinolin-2(1H)-one, this method typically starts with quinolin-2(1H)-one derivatives bearing activating groups at the 7-position. For example, nitration followed by reduction to a primary amine enables directed ortho-metalation, which facilitates fluorination at the desired position .

Reaction Conditions :

-

Substrate: 7-Nitroquinolin-2(1H)-one

-

Reagents: NFSI (1.2 equiv), LDA (2.0 equiv)

-

Solvent: THF, −78°C to 25°C

Sequential Halogenation

A two-step bromination-fluorination approach is documented for analogous compounds. Starting with 7-bromoquinolin-2(1H)-one, halogen exchange using potassium fluoride in the presence of a crown ether (18-crown-6) achieves fluorine substitution .

Typical Protocol :

-

Bromination: Quinolin-2(1H)-one + NBS (N-bromosuccinimide) in DMF, 80°C (yield: 75%) .

-

Fluorination: 7-Bromoquinolin-2(1H)-one + KF/18-crown-6 in DMSO, 120°C (yield: 58%) .

Transition Metal-Catalyzed Cyclization

Palladium-Catalyzed Annulation

Palladium-catalyzed reactions enable direct construction of the quinoline ring from fluorinated precursors. A representative method involves cyclization of 2-fluoroaniline derivatives with α,β-unsaturated carbonyl compounds. For instance, 2-fluoroaniline reacts with ethyl acrylate under Heck conditions to form the quinoline core .

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: DPPBac (10 mol%)

-

Solvent: 1,2-Dichloroethane, 80°C

Molybdenum-Mediated Carbonylation

Molybdenum hexacarbonyl [Mo(CO)₆] serves as a CO source in carbonylative cyclizations. A one-pot synthesis starting from 2-iodo-7-fluoroaniline and terminal alkynes generates this compound under microwave irradiation :

Procedure :

-

Substrates: 2-Iodo-7-fluoroaniline, phenylacetylene

-

Reagents: Mo(CO)₆ (1.1 equiv), PdCl₂ (3 mol%)

-

Conditions: Microwave, 120°C, 20 min

Hydroxyl-to-Fluorine Substitution

Direct substitution of a hydroxyl group with fluorine is achieved using fluorinating agents like DAST or Deoxo-Fluor. This method is particularly effective for converting 7-hydroxyquinolin-2(1H)-one to the fluoro derivative .

Representative Protocol :

-

Substrate: 7-Hydroxyquinolin-2(1H)-one (1.0 equiv)

-

Reagent: DAST (1.5 equiv)

-

Solvent: Dichloromethane, 0°C to 25°C

Metal-Free Oxidative Cyclization

A metal-free approach using hypervalent iodine reagents (e.g., PIDA) enables oxidative cyclization of fluorinated enaminones. This method avoids transition metals, making it suitable for pharmaceutical applications .

Key Steps :

-

Formation of enaminone from 7-fluoroaniline and diketene.

-

Cyclization with PIDA (2.0 equiv) in acetonitrile at 60°C.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Cost | Scalability |

|---|---|---|---|---|

| Electrophilic Fluorination | −78°C, anhydrous | 62–68% | High | Moderate |

| Pd-Catalyzed Annulation | 80°C, DCE | 78–85% | High | High |

| Hydroxyl Substitution | 0–25°C, DCM | 65–70% | Moderate | Low |

| Metal-Free Cyclization | 60°C, MeCN | 70–73% | Low | Moderate |

Advantages and Limitations :

Chemical Reactions Analysis

Types of Reactions

NBD-Stearic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.

Substitution: The NBD moiety can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Sodium dithionite is commonly used to reduce the nitro group in NBD-Stearic Acid.

Substitution: Various nucleophiles can be used to substitute the nitro group in the NBD moiety under mild conditions.

Major Products Formed

Reduction: The reduction of the nitro group in NBD-Stearic Acid results in the formation of an amino derivative.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

NBD-Stearic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study the behavior of fatty acids and their interactions with proteins.

Biology: Employed in the study of fatty acid uptake and metabolism in living cells.

Medicine: Utilized in the development of diagnostic tools for detecting abnormalities in fatty acid metabolism.

Industry: Applied in the formulation of lipid-based nanomaterials for drug delivery.

Mechanism of Action

NBD-Stearic Acid exerts its effects by binding to fatty acid binding proteins (FABPs) and other lipid-binding proteins. The NBD moiety allows for the visualization of fatty acid uptake and distribution within cells using fluorescence microscopy. The compound is taken up by cells and transported to various cellular compartments, including the nucleus, where it interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features, molecular formulas, and substituent effects of 7-Fluoroquinolin-2(1H)-one and related compounds:

Substituent Effects on Physicochemical Properties

- Fluorine vs.

- Hydroxyl and Amino Groups: The hydroxyl group in 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one increases polarity, which may limit blood-brain barrier penetration compared to the non-hydroxylated this compound . Similarly, the amino group in 7-Amino-4-phenylquinolin-2(1H)-one improves water solubility but introduces susceptibility to oxidative metabolism .

- Dihydro vs.

Biological Activity

7-Fluoroquinolin-2(1H)-one is a member of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an antibacterial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.15 g/mol. The fluorine atom at the 7-position significantly influences the compound's reactivity and biological properties. The compound features a fused bicyclic structure characteristic of quinolines, which contributes to its interaction with various biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

- Antiviral Activity : Research indicates that derivatives of quinolin-2(1H)-one can inhibit HIV-1 integrase and RNase H, suggesting potential applications in antiviral therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been substantiated through various studies. It demonstrates significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli (WT) | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa | 4 |

The presence of fluorine enhances binding affinity to target enzymes, leading to improved potency compared to non-fluorinated analogs .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Study on Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial activity of a series of quinolin-2(1H)-one derivatives, including this compound. It was found that modifications at the C7 position significantly impacted antimicrobial potency. The study highlighted that compounds with fluorine substitutions exhibited enhanced activity against resistant strains of bacteria such as E. coli and K. pneumoniae .

Antiviral Activity Assessment

Another study focused on the antiviral properties of quinoline derivatives against HIV-1. The results indicated that this compound exhibited nanomolar IC50 values against integrase and RNase H, showcasing its potential as a lead compound for developing new antiviral agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents at various positions on the quinoline ring can significantly influence biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C7 | Fluorine | Increases binding affinity and potency |

| C4 | Methyl or Halogen | Varies; can enhance or reduce activity |

| C8 | Hydroxyl or Alkyl | Alters solubility and bioavailability |

These findings suggest that careful modification of the compound's structure can lead to enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoroquinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves fluorination of a quinoline precursor followed by functional group modifications. A common approach includes:

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the lactam ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips :

- Monitor reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions).

- Use catalytic bases (e.g., K₂CO₃) to enhance cyclization efficiency.

- Characterize intermediates via LC-MS to track progress .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR :

- ¹⁹F NMR to confirm fluorine substitution at C7 (δ ~ -120 to -140 ppm) .

- ¹H NMR to verify lactam proton (NH, δ ~ 10–12 ppm) and aromatic protons.

- XRD : Single-crystal X-ray diffraction to resolve bond angles and confirm the planar quinoline core .

- HRMS : High-resolution mass spectrometry for molecular formula validation.

Data Cross-Validation : Compare experimental spectra with computational predictions (DFT-based NMR simulations) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Methodological Answer:

- Antimicrobial Activity :

- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition :

- Fluorescence-based assays for kinase inhibition (e.g., EGFR, IC₅₀ determination) .

- Cytotoxicity :

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the quinoline ring, directing electrophilic substitutions to the C5/C8 positions. Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces .

- Steric Effects : The C7 fluorine minimally impacts steric bulk, enabling Suzuki-Miyaura coupling at C3/C4 with aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH) .

Case Study : Compare coupling yields of 7-fluoro vs. 7-chloro analogs to isolate fluorine’s role .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Modification Sites :

- In Silico Tools :

- Use SwissADME to predict bioavailability and CYP450 interactions.

- Molecular docking (AutoDock Vina) to optimize target binding (e.g., DNA gyrase) .

Validation : Synthesize derivatives and compare in vitro ADME profiles (e.g., Caco-2 permeability).

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations, while XRD shows static structures. For flexible substituents (e.g., hydroxymethyl), use variable-temperature NMR to detect rotational barriers .

- Tautomerism : Lactam-lactim tautomerism can cause NMR signal splitting. Confirm dominant tautomer via IR (C=O stretch ~1680 cm⁻¹) and XRD .

Example : Discrepancies in NH proton chemical shifts may arise from hydrogen bonding—compare DMSO-d₆ vs. CDCl₃ spectra .

Properties

IUPAC Name |

7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-14-5 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.